

flecainide-induced Brugada syndrome pattern recognition

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Flecainide Acetate

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Diagnostic Protocol & Quantitative Data

The table below outlines the core methodology for the flecainide challenge test, based on a prospective human study [1].

Aspect	Protocol Details
Purpose	To unmask the diagnostic Type 1 Brugada ECG pattern in symptomatic patients (e.g., with syncope or family history of sudden death) with a suggestive but non-diagnostic baseline ECG [1].
Test Population	14 symptomatic patients (e.g., palpitations/syncope) with suggestive ECG or family history of sudden death; all with structurally normal hearts [1].
Flecainide Dose	Single oral dose of 400 mg [1].
ECG Monitoring	Resting 12-lead ECG with upper and standard right precordial leads (V1-V3) at 15, 30, 60, and 90 minutes post-dose, and hourly until normalization [1].
Positive Result	Unmasking of a "coved-type" ST-segment elevation (Type 1 pattern) in the right precordial leads [1].

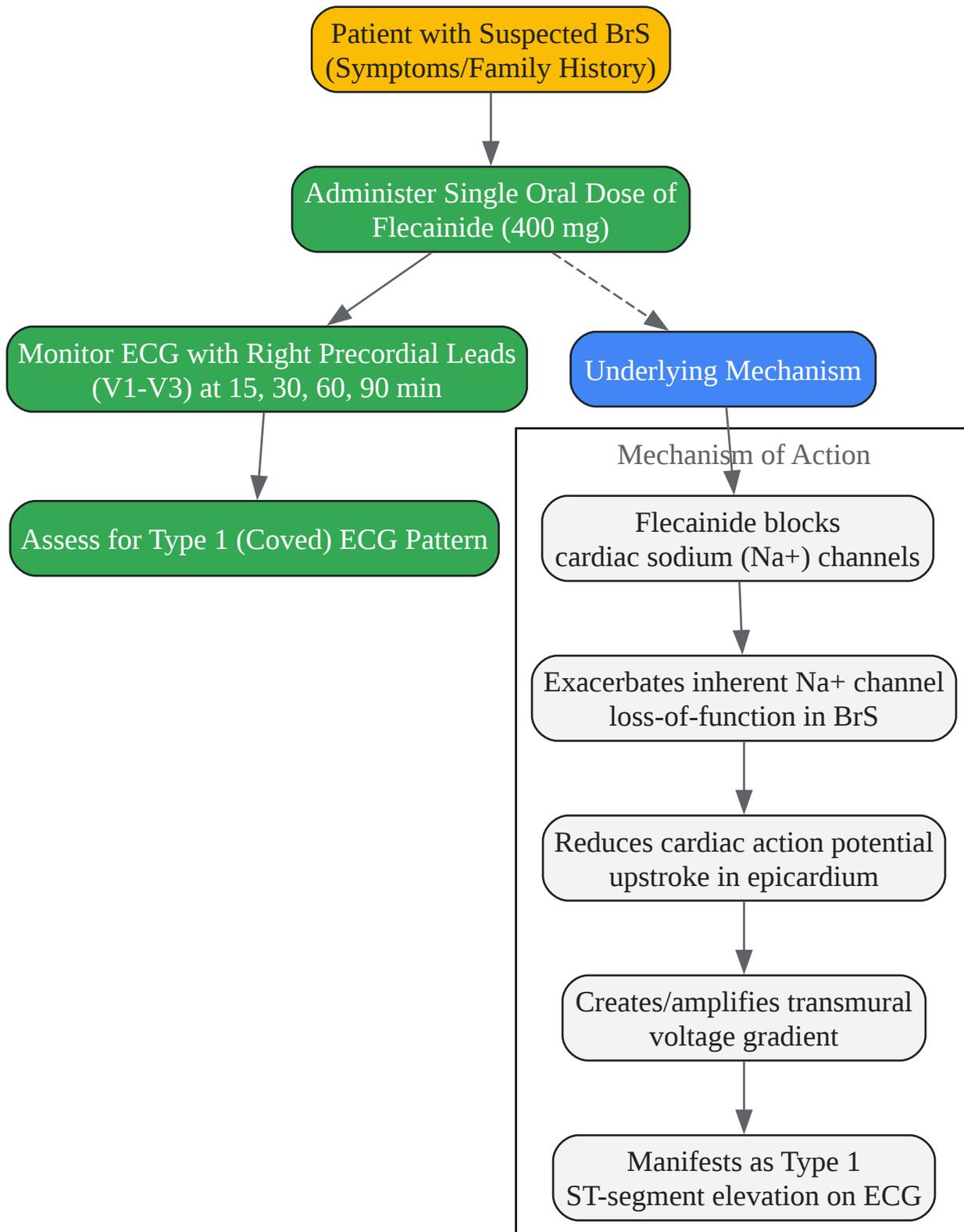
Aspect	Protocol Details
Key Safety Findings	No atrial or ventricular tachyarrhythmias or AV block occurred. Expected increases in PR, QRS, and QTc intervals were observed [1].

The table below synthesizes quantitative ECG changes and experimental findings from human and murine studies.

Parameter	Observed Change	Context & Notes
Positive Test Yield	50% (7 out of 14 patients)	Unmasking of Type 1 pattern after single 400 mg oral dose [1].
PR Interval	+20 ms median increase	Measured in human subjects post-flecainide [1].
QRS Duration	+21 ms median increase	Indicates slowed ventricular conduction in humans [1].
QTc Interval	+20 ms median increase	Corrected QT interval prolongation in humans [1].
ST Elevation (Mouse Model)	Significantly increased	In Scn5a+/- mice, flecainide significantly increased pre-existing ST elevation [2].
Ventricular Arrhythmia (Mouse Model)	Provoked	Flecainide induced VT in Scn5a+/- mice, but not in wild-type mice [2].

Mechanism of Action & Experimental Models

The following diagram illustrates the workflow and scientific rationale behind the flecainide challenge test.



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This mechanism is robustly supported by preclinical models. Studies on **Scn5a+/- mice** (a BrS model with 50% reduced sodium channel function) show that flecainide provokes ventricular arrhythmias and significant ST elevation, effectively recapitulating the human condition [2]. This model demonstrates that the arrhythmogenic effect is due to a re-entrant substrate from delayed epicardial activation [3].

Critical Safety & Troubleshooting Guide

For researchers designing experiments, careful attention to the following points is crucial.

- **Safety Contraindications:** **The test is contraindicated** in patients with a pre-existing spontaneous diagnostic Type 1 ECG, as flecainide can precipitate life-threatening arrhythmias in this group [4]. The test should be conducted in a controlled setting with resuscitation equipment available.
- **Model Selection (Preclinical):** **The Scn5a+/- murine model** is a validated and widely used model for BrS. These mice recapitulate key features of the disease, including inducible VT and flecainide-induced ST elevation, making them suitable for pharmacodynamic and safety studies [2] [3].
- **Data Interpretation:** **An increase in PR and QRS intervals is an expected pharmacodynamic effect of flecainide's sodium channel blockade and confirms the drug's biological activity [1]. The diagnostic outcome is the emergence of the Type 1 (coved) pattern**, not the presence of these interval changes.
- **Alternative & Rescue Agents:** **Quinidine**, a potassium channel blocker, has shown an antiarrhythmic effect in BrS. In Scn5a+/- mice, it reduced flecainide-induced VT and normalized ST elevation [2]. In human studies, it is used therapeutically to prevent arrhythmia recurrences [5].

Key Takeaways for Your Research

- The **oral flecainide challenge (400 mg)** is a standardized and effective clinical protocol for unmasking the Type 1 Brugada pattern in genetically susceptible individuals [1].
- The **Scn5a+/- mouse model** is a key experimental tool, demonstrating high construct validity for studying flecainide's proarrhythmic effects and the underlying electrophysiological mechanisms [2] [3].
- The core mechanism involves flecainide exacerbating a pre-existing sodium channel loss-of-function, leading to conduction abnormalities and the characteristic ECG phenotype.

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